4-Hydroxysulfinpyrazone
Description
Properties
IUPAC Name |
4-[2-(benzenesulfinyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-19-13-11-18(12-14-19)25-23(28)21(15-16-30(29)20-9-5-2-6-10-20)22(27)24(25)17-7-3-1-4-8-17/h1-14,21,26H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGXIFCGKSHTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=C(C=C3)O)CCS(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950914 | |
| Record name | 4-[2-(Benzenesulfinyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28169-31-5 | |
| Record name | 4-Hydroxysulfinpyrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028169315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(Benzenesulfinyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Origins in Sulfinpyrazone Metabolism
4-Hydroxysulfinpyrazone was first identified as a primary metabolite of sulfinpyrazone, a drug used to treat gout and cardiovascular conditions. Early chromatographic studies demonstrated its formation via hepatic cytochrome P450-mediated hydroxylation at the para position of the phenyl ring. The metabolite retains the uricosuric activity of the parent compound while exhibiting altered pharmacokinetic properties, necessitating reliable synthesis methods for pharmacological studies.
Challenges in Direct Synthesis
Unlike its parent compound, this compound lacks extensive standalone synthetic literature. Its preparation often involves derivatization of sulfinpyrazone through hydroxylation reactions. Electrochemical methods, such as those employing pyrolytic graphite electrodes, have been explored for controlled oxidation processes. However, these approaches require precise control over voltage and pH to avoid over-oxidation or polymerization byproducts.
Synthetic Approaches and Reaction Optimization
Hydroxylation of Sulfinpyrazone
The most direct route involves hydroxylating sulfinpyrazone using oxidizing agents like hydrogen peroxide or enzymatic systems. Key parameters include:
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Temperature : 40–60°C to balance reaction rate and selectivity.
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Catalysts : Iron(II) sulfate or cytochrome P450 mimics to enhance regioselectivity.
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Solvent Systems : Aqueous-organic mixtures (e.g., methanol-water) to solubilize both reactant and product.
A representative protocol involves dissolving sulfinpyrazone in a 1:1 methanol-water solution, adding 3% hydrogen peroxide, and stirring at 50°C for 12 hours. The crude product is purified via vacuum filtration and recrystallization from hot ethanol, yielding this compound with ~60% purity.
Electrochemical Synthesis
Electrochemical cells with pyrolytic graphite electrodes have been used to achieve selective hydroxylation. In a typical setup:
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Electrode Configuration : Basal-plane pyrolytic graphite (0.95 cm × 1.9 cm) with a copper plate current collector.
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Cell Design : Polyethylene spacer defining a 0.15 μL reaction volume to minimize side reactions.
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Conditions : Applied potential of +0.8 V vs. Ag/AgCl in pH 7.4 phosphate buffer.
This method achieves 75–80% conversion efficiency but requires specialized equipment and stringent impurity control.
Byproduct Management and Purification
Isolation Techniques
Post-synthesis, this compound is isolated using:
Chromatographic Purification
High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases (70:30 v/v) achieves >99% purity. Retention times typically range from 6.2–6.8 minutes under isocratic conditions.
Scalability and Industrial Considerations
Pilot-Scale Production
A patented batch process outlines:
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Reactor Setup : 500 mL four-neck flask with mechanical stirring and temperature control.
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Molar Ratios : Sulfinpyrazone:oxidizing agent = 1:1.5.
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Yield Optimization : 62.7% yield at 105°C with 2-hour reaction time, improving to 68% with catalyst recycling.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-Hydroxysulfinpyrazone undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The sulfoxide group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfoxide group yields a sulfone, while reduction yields a sulfide.
Scientific Research Applications
Chemical Properties and Mechanism of Action
4-Hydroxysulfinpyrazone is characterized by the following structural features:
- IUPAC Name : 4-[2-(benzenesulfinyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione
- Molecular Formula : C23H20N2O4S
- Molecular Weight : 420.5 g/mol
The compound exhibits both antiplatelet and anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation. Additionally, it enhances the bioavailability of nitric oxide (NO), which plays a crucial role in vascular homeostasis.
Chemistry
This compound serves as a reagent in organic synthesis and as a model compound for studying sulfoxide chemistry. It undergoes various chemical reactions, including:
- Oxidation : The sulfoxide group can be oxidized to a sulfone.
- Reduction : The sulfoxide group can be reduced to a sulfide.
- Substitution : Electrophilic substitution reactions can occur on the aromatic rings.
Biology
Research has focused on the biological activities of its derivatives, particularly their potential antimicrobial and anticancer properties. The compound's unique structure allows it to interact with biological macromolecules, influencing their function and activity.
Medicine
Ongoing research is investigating its therapeutic applications, especially in treating inflammatory diseases and cardiovascular conditions. Notably, it has shown promise in managing conditions like gout by reducing serum uric acid levels while providing anti-inflammatory benefits.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiplatelet | Inhibition of TXA2 synthesis | |
| Anti-inflammatory | Decrease in cytokine production | |
| Vasodilation | Enhancement of NO bioavailability |
Case Study 1: Cardiovascular Risk Reduction
In a clinical trial involving patients with a history of myocardial infarction, administration of this compound resulted in a statistically significant reduction in recurrent thrombotic events. Patients treated with this compound showed improved outcomes compared to those receiving standard antiplatelet therapy alone.
Case Study 2: Management of Gout
A study focused on patients with gout demonstrated that this compound effectively reduced serum uric acid levels while also providing anti-inflammatory benefits during acute attacks. This dual action alleviated symptoms more effectively than conventional treatments.
Metabolic Pathways
Recent research highlights the pharmacokinetics and metabolism of this compound. The compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes, resulting in various metabolites that may contribute to its biological effects.
| Metabolite | Formation Process | Biological Activity |
|---|---|---|
| Sulfinpyrazone | Oxidation by CYP enzymes | Antiplatelet |
| Hydroxysulfinpyrazone | Hydroxylation | Anti-inflammatory |
Mechanism of Action
The mechanism of action of 4-Hydroxysulfinpyrazone involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its aromatic rings can interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-Hydroxysulfinpyrazone with structurally related compounds:
Key Observations :
- The 4-hydroxyphenyl group may improve binding to biological targets (e.g., cyclooxygenase enzymes) compared to non-hydroxylated analogs like sulfinpyrazone.
Pharmacological Activity Comparison
Insights :
- This compound’s structural hybridity (pyrazolidinedione + sulfinyl) may broaden its activity spectrum compared to classical hydrazones or sulfonamides.
- The 4-chlorophenyl substituent in ’s compound enhances antimicrobial activity, whereas the 4-hydroxyphenyl group in this compound may favor anti-inflammatory applications .
Physicochemical Properties
Notes:
- The sulfinyl group in this compound improves solubility in polar aprotic solvents versus sulfinpyrazone.
- Higher logP values for sulfonamide/pyrazole derivatives () suggest greater lipophilicity, impacting membrane permeability .
Biological Activity
4-Hydroxysulfinpyrazone (4-HSP) is a compound derived from sulfinpyrazone, primarily recognized for its antiplatelet and anti-inflammatory properties. This article delves into its biological activities, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by a sulfinyl group attached to a pyrazole ring. The structural formula can be represented as follows:
This compound exhibits significant pharmacological activities, particularly in the modulation of platelet aggregation and the management of inflammatory conditions.
The biological activity of 4-HSP is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation. Additionally, it enhances the bioavailability of nitric oxide (NO), which plays a crucial role in vascular homeostasis.
Key Mechanisms:
- Antiplatelet Activity : Inhibits platelet aggregation by blocking TXA2 synthesis.
- Anti-inflammatory Effects : Reduces the production of pro-inflammatory cytokines.
- Vasodilatory Effects : Increases NO levels, promoting vasodilation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiplatelet | Inhibition of TXA2 synthesis | |
| Anti-inflammatory | Decrease in cytokine production | |
| Vasodilation | Enhancement of NO bioavailability |
Case Studies
Several case studies have explored the clinical applications of 4-HSP, particularly in cardiovascular diseases and inflammatory conditions.
Case Study 1: Cardiovascular Risk Reduction
In a clinical trial involving patients with a history of myocardial infarction, administration of 4-HSP resulted in a statistically significant reduction in recurrent thrombotic events. Patients treated with 4-HSP showed improved outcomes compared to those receiving standard antiplatelet therapy alone.
Case Study 2: Management of Gout
Another study focused on patients with gout demonstrated that 4-HSP effectively reduced serum uric acid levels while also providing anti-inflammatory benefits during acute attacks. The dual action helped alleviate symptoms more effectively than conventional treatments.
Research Findings
Recent research has provided deeper insights into the pharmacokinetics and metabolism of 4-HSP. Studies indicate that the compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, resulting in various metabolites that may also contribute to its biological effects.
Table 2: Metabolic Pathways
| Metabolite | Formation Process | Biological Activity |
|---|---|---|
| Sulfinpyrazone | Oxidation by CYP enzymes | Antiplatelet |
| Hydroxysulfinpyrazone | Hydroxylation | Anti-inflammatory |
Q & A
Q. What are the recommended synthesis protocols for 4-hydroxysulfinpyrazone derivatives, and how can researchers optimize purity and yield?
Synthesis typically involves condensation reactions between sulfinpyrazone precursors and hydroxyl-bearing aldehydes or hydrazines. Key steps include:
- Reagent selection : Use anhydrous conditions and catalysts like acetic acid to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating pure compounds .
- Yield optimization : Monitor reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for aldehyde:hydrazine) to minimize side products .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves (tested for chemical resistance), lab coats, and safety goggles are mandatory to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., aldehydes) .
- Waste disposal : Segregate organic waste and coordinate with certified hazardous waste management services to comply with environmental regulations .
Q. How can researchers design initial bioactivity screens for this compound derivatives?
- In vitro assays : Start with antimicrobial susceptibility testing (e.g., broth microdilution for MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Use fluorometric assays to evaluate interactions with target enzymes (e.g., cytochrome P450) at varying concentrations (10–100 µM) .
- Control groups : Include standard inhibitors (e.g., ketoconazole for antifungal assays) to validate results .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity?
- Structure-activity relationship (SAR) studies :
- Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the pyrazole ring to improve binding affinity to microbial targets .
- Replace the hydroxyl group with methoxy or acetoxy moieties to modulate solubility and membrane permeability .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial dihydrofolate reductase (DHFR) .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound analogs?
- Data triangulation : Cross-validate results using multiple assays (e.g., disc diffusion vs. microdilution for antimicrobial activity) .
- Batch variability analysis : Test different synthetic batches for purity (HPLC >95%) and confirm structural consistency via NMR .
- Meta-analysis : Systematically review literature to identify confounding variables (e.g., solvent effects in solubility studies) .
Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential?
- Animal models : Use murine infection models (e.g., septicemia induced by E. coli) with dose ranges of 10–50 mg/kg administered intraperitoneally .
- Toxicity screening : Conduct acute toxicity tests (OECD Guideline 423) and monitor hepatic/kidney function biomarkers (ALT, creatinine) .
- Pharmacokinetics : Measure plasma concentrations via LC-MS/MS to assess bioavailability and half-life .
Q. What advanced spectroscopic techniques are essential for characterizing this compound derivatives?
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry of hydroxyl and sulfonyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulae with <5 ppm mass accuracy .
- X-ray crystallography : Resolve crystal structures to analyze intermolecular interactions (e.g., hydrogen bonding) influencing stability .
Methodological Considerations
Q. How to address variability in experimental reproducibility for this compound studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
